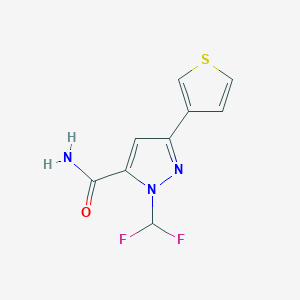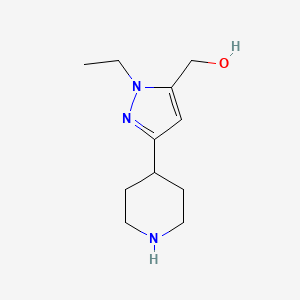![molecular formula C12H16N4O B1481629 1-(cyclobutylméthyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097969-83-8](/img/structure/B1481629.png)
1-(cyclobutylméthyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Vue d'ensemble
Description
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer : Leucémie
Les dérivés de l'imidazo[1,2-b]pyrazole-7-carboxamide ont montré des résultats prometteurs dans la recherche sur le cancer, en particulier dans l'étude de la leucémie. Ces composés ont été testés pour leur activité cytotoxique contre plusieurs lignées cellulaires de leucémie, notamment la leucémie aiguë promyélocytaire (HL-60), la leucémie aiguë monocytaire (THP-1), la leucémie aiguë lymphoblastique T (MOLT-4), la leucémie myélo-monocytaire B biphénotypique (MV-4-11) et les cellules d'érythroleucémie (K-562). Les études ont révélé que ces dérivés peuvent induire l'apoptose dans les cellules leucémiques humaines à des concentrations nanomolaires, soulignant leur potentiel en tant qu'agents thérapeutiques pour le traitement de la leucémie .
Mécanisme D'action
Target of Action
The primary targets of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide are leukemia cells . This compound has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Mode of Action
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide interacts with its targets by hampering the viability of all five leukemia cell lines . The compound induces apoptosis in these cells, leading to a decrease in their population .
Biochemical Pathways
It is known that the compound induces apoptosis, a process that involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .
Result of Action
The result of the action of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the induction of apoptosis in leukemia cells . This leads to a decrease in the population of these cells, thereby potentially reducing the severity of the leukemia .
Analyse Biochimique
Biochemical Properties
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, such as spleen tyrosine kinase and Bruton’s tyrosine kinase, which are involved in signaling pathways related to cancer cell proliferation . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby disrupting the signaling pathways that promote cancer cell growth.
Cellular Effects
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis, or programmed cell death, by activating apoptotic pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the compound maintains its activity over extended periods, while in vivo studies have demonstrated its sustained effects on tumor growth inhibition .
Dosage Effects in Animal Models
The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution can also impact its potential for causing off-target effects.
Subcellular Localization
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall therapeutic effects.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKIESLIEQUEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481561.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481564.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481565.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)
